REACTION_CXSMILES
|
[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16](=[O:32])[CH2:17][C:18]3[CH:23]=[CH:22]C(C#CC4C=CC=CC=4)=CC=3)=CC=2)[CH:6]=[CH:5][CH:4]=[CH:3]C=1.C[CH:34]([OH:36])C.[C:37]1(C)C=[CH:41][CH:40]=[CH:39][CH:38]=1.[OH-:44].C([N+]([CH2:58][CH2:59][CH2:60][CH3:61])(CCCC)CCCC)CCC.[CH3:62][OH:63]>>[CH2:58]1[C:59]2=[C:62]([OH:63])[C:40](=[CH:41][CH:61]=[CH:60]2)[CH2:39][C:38]2=[C:37]([OH:44])[C:6](=[CH:5][CH:4]=[CH:3]2)[CH2:1][C:7]2=[CH:8][CH:9]=[CH:14][C:13](=[C:34]2[OH:36])[CH2:12][C:15]2=[CH:22][CH:23]=[CH:18][C:17]1=[C:16]2[OH:32] |f:3.4|
|
Name
|
|
Quantity
|
0.021 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)CC(CC1=CC=C(C=C1)C#CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
133 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
four
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrabutylammonium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
desired monomer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
a glass stirring shaft with a turbine-type polytetrafluoroethylene stirrer which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A portion of the tetraketone containing pendant discotic moieties (0.01 mole)
|
Type
|
TEMPERATURE
|
Details
|
a thermometer with thermostatically controlled heating mantle
|
Type
|
ADDITION
|
Details
|
a Claisen adaptor with addition funnel
|
Type
|
CUSTOM
|
Details
|
nitrogen sparge tube
|
Type
|
CUSTOM
|
Details
|
to provide mechanical stirring
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
sparging with nitrogen (0.3 liter per minute)
|
Type
|
TEMPERATURE
|
Details
|
heating commences
|
Type
|
CUSTOM
|
Details
|
reaches 80° C.
|
Type
|
CUSTOM
|
Details
|
the sparge tube is removed
|
Type
|
CUSTOM
|
Details
|
replaced with an overhead inlet for the nitrogen
|
Type
|
ADDITION
|
Details
|
Dropwise addition of the solution in the addition funnel to the refluxing
|
Type
|
STIRRING
|
Details
|
stirred slurry commences
|
Type
|
CUSTOM
|
Details
|
is completed over the next 20 minutes, during which time
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
concurrent with optimum formation of the desired double Aldol condensation product and minimum coproduct formation
|
Type
|
CUSTOM
|
Details
|
At the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
heating ceases
|
Type
|
CUSTOM
|
Details
|
the heating mantle is removed from the reactor, additional 2-propanol (180 milliliters)
|
Type
|
ADDITION
|
Details
|
is added to the reactor
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
cools to 30° C.
|
Type
|
FILTRATION
|
Details
|
the product is recovered via filtration through a coarse fritted glass funnel
|
Type
|
WASH
|
Details
|
The crystalline product on the funnel is washed with 2-propanol until a visually clear filtrate
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
Drying in a vacuum oven at 60° C.
|
Type
|
CUSTOM
|
Details
|
provides a 90 percent
|
Type
|
CUSTOM
|
Details
|
isolated yield of the A4B2M2 monomer as a purple colored crystalline powder
|
Name
|
|
Type
|
|
Smiles
|
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |